molecular formula C28H23NO6S B2610347 4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate CAS No. 518317-86-7

4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate

Cat. No.: B2610347
CAS No.: 518317-86-7
M. Wt: 501.55
InChI Key: VTKFBEZVKMCWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate is a complex organic compound with potential applications in various fields of scientific research. It is characterized by its unique molecular structure, which includes an ethoxyphenyl group, a sulfonyl group, and a benzamido group attached to a phenyl benzoate backbone.

Preparation Methods

The synthesis of 4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-aminobenzoic acid to form the sulfonamide intermediate. This intermediate is then reacted with benzoyl chloride to produce the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or benzamido groups can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and benzamido groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate can be compared with other similar compounds, such as:

    N-[(4-Ethoxyphenyl)sulfonyl]benzamide: This compound shares the sulfonyl and ethoxyphenyl groups but lacks the benzoate moiety.

    4-(N-((4-Methoxyphenyl)sulfonyl)benzamido)phenyl benzoate: Similar in structure but with a methoxy group instead of an ethoxy group.

    4-(N-((4-Chlorophenyl)sulfonyl)benzamido)phenyl benzoate: Contains a chlorophenyl group instead of an ethoxyphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-[benzoyl-(4-ethoxyphenyl)sulfonylamino]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO6S/c1-2-34-24-17-19-26(20-18-24)36(32,33)29(27(30)21-9-5-3-6-10-21)23-13-15-25(16-14-23)35-28(31)22-11-7-4-8-12-22/h3-20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKFBEZVKMCWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.